molecular formula C15H11Cl2FO3 B1420683 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160250-56-5

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride

Cat. No.: B1420683
CAS No.: 1160250-56-5
M. Wt: 329.1 g/mol
InChI Key: KFZGGIJIQGMDBI-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a complex organic compound characterized by its unique chemical structure. This compound features a benzoyl chloride group attached to a methoxybenzene ring, which is further substituted with a 2-chloro-4-fluorobenzyl group. Due to its intricate structure, it finds applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves multiple steps. One common approach is the reaction of 2-chloro-4-fluorobenzyl alcohol with 3-methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and is often catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and optimized to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of alcohols or amines.

  • Substitution: Nucleophilic substitution reactions can occur at the benzoyl chloride group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles like ammonia (NH₃) and alcohols can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Oxidation can yield carboxylic acids.

  • Alcohols: Reduction reactions can produce alcohols.

  • Amines: Substitution reactions can result in the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various organic reactions.

Biology: In biological research, 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is utilized in the study of enzyme inhibitors and receptor binding assays. Its structural complexity allows for the exploration of biological interactions at a molecular level.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties are exploited to create products with specific characteristics and functionalities.

Mechanism of Action

The mechanism by which 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The exact pathways involved would vary based on the biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Chloro-4-fluorobenzyl chloride: This compound shares the chloro and fluoro substituents but lacks the benzoyl chloride group.

  • 3-Methoxybenzoyl chloride: This compound has the methoxybenzoyl group but lacks the chloro and fluoro substituents.

Uniqueness: 4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to its combination of functional groups, which provides it with distinct chemical properties and reactivity compared to its similar compounds. This combination allows for a wider range of applications and interactions in scientific research and industrial processes.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO3/c1-20-14-6-9(15(17)19)3-5-13(14)21-8-10-2-4-11(18)7-12(10)16/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFZGGIJIQGMDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401178323
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160250-56-5
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160250-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Chloro-4-fluorophenyl)methoxy]-3-methoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401178323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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